Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate
Description
"Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate" is a heterocyclic compound featuring an isoxazole core substituted with a 2-pyridyl group at position 3 and a 2-(dimethylamino)ethyl group at position 5, forming a citrate salt. The isoxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers stability and reactivity for pharmacological applications . The citrate counterion enhances aqueous solubility, a critical factor for bioavailability in drug formulations.
Properties
CAS No. |
14732-53-7 |
|---|---|
Molecular Formula |
C18H23N3O8 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;dimethyl-[2-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethyl]azanium |
InChI |
InChI=1S/C12H15N3O.C6H8O7/c1-15(2)8-6-10-9-12(14-16-10)11-5-3-4-7-13-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,7,9H,6,8H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
TWRRLZXONXBZHH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCC1=CC(=NO1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Overview of the Industrially Relevant Synthesis
A patented method (CN116283810A) provides a detailed, mild, and high-yielding synthetic route for isoxazole compounds closely related to the target compound, involving three main stages:
| Step | Reaction Type | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Oximation | Alkali solution, 60-80°C, 4-24 h | Benzaldehyde derivative + hydroxylamine hydrochloride + NaOH | Formation of corresponding oxime |
| 2 | Halogenation | Organic solvent (DMA), 20-50°C, 1-5 h | Oxime + succinyl halide (e.g., N-chlorosuccinimide) | Halogenated intermediate |
| 3 | Ring closure | Alcohol solution, alkaline, room temp, 2-12 h | Halogenated intermediate + acyl ester + triethylamine | Isoxazole compound with high purity |
This method is notable for its mild reaction conditions, operational simplicity, and high yields, making it suitable for industrial production.
Detailed Reaction Conditions and Example
Oximation Step:
Sodium hydroxide is dissolved in water, hydroxylamine hydrochloride is added, and the benzaldehyde derivative (e.g., 2,6-dichlorobenzaldehyde) dissolved in ethanol is slowly introduced. The mixture is heated at 70°C for 24 hours. After concentration and filtration, the oxime is obtained with yields around 94.5%.Halogenation Step:
The oxime is dissolved in N,N-dimethylacetamide (DMA), and N-chlorosuccinimide (NCS) is added. The mixture is stirred at 45°C for 3 hours. The product is extracted with methyl tert-butyl ether and concentrated to yield the halogenated intermediate with yields around 95%.Ring Closure Step:
The halogenated intermediate is reacted with ethyl propionylacetate and triethylamine in absolute ethanol at room temperature for 12 hours. After addition of methyl tert-butyl ether and cooling, the isoxazole compound crystallizes with purity >99% and yields about 79%.
Adaptability of the Method
The method allows variation in the benzaldehyde derivatives (with substituents such as fluorine, chlorine, bromine, iodine, carboxyl, methyl, ethyl, nitro, cyano) and acyl esters (methyl formate, methyl carbonate, ethyl carbonate, tert-butyl carbonate, cyclopropyl ester, cyclopentyl ester), enabling synthesis of a broad range of isoxazole derivatives.
Comparative Analysis of Preparation Methods
Summary Table of Key Preparation Parameters for the Target Compound
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oximation | Benzaldehyde derivative + hydroxylamine hydrochloride + NaOH (aqueous/ethanol) | 60-80 | 4-24 | ~94.5 | Mild alkali conditions, simple workup |
| Halogenation | Oxime + succinyl halide (NCS/NBS) in DMA | 20-50 | 1-5 | 95-99 | Mild organohalogenation, efficient |
| Ring closure | Halogenated intermediate + acyl ester + triethylamine in ethanol | Room temp | 2-12 | ~79 | Crystallization yields high purity |
Chemical Reactions Analysis
Synthetic Routes
The synthesis of 3,5-disubstituted isoxazoles typically involves 1,3-dipolar cycloaddition reactions between nitrile oxides and terminal alkynes. For this compound, key steps include:
Nitrile Oxide Generation
Nitrile oxides are generated in situ from hydroxamoyl chlorides. For example:
This reaction proceeds under mild conditions (e.g., ethanol at 0°C) .
Cycloaddition with Alkynes
The nitrile oxide reacts with a terminal alkyne bearing a dimethylaminoethyl group:
Catalysts like copper(I) or DBU promote regioselective formation of the 3,5-disubstituted product .
Citrate Salt Formation
The free base is converted to the citrate salt via acid-base reaction:
This step improves solubility and crystallinity .
Reaction Conditions and Optimization
Data from analogous syntheses ( ):
Key Structural and Spectral Data
Physicochemical properties of the citrate salt ( ):
Mechanistic Insights
-
Regioselectivity : The 3,5-substitution pattern arises from electronic and steric effects during cycloaddition. Electron-deficient nitrile oxides favor reaction at the terminal carbon of alkynes .
-
Green Chemistry : Recent methods employ aqueous media (e.g., DES or ionic liquids) to reduce waste .
Comparison with Analogous Compounds
Scientific Research Applications
Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related isoxazole derivatives, focusing on substituent effects, synthesis, and pharmacological implications.
Table 1: Structural and Functional Comparison of Isoxazole Derivatives
Key Differences and Implications
Substituent Effects on Reactivity and Stability The target compound’s 2-pyridyl group at position 3 distinguishes it from phenyl- or methyl-substituted analogs. The 5-(2-(dimethylamino)ethyl) group provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, diethylaminoethyl analogs (e.g., 3-(2-(diethylamino)ethyl)-5-phenylisoxazole) may exhibit prolonged metabolic stability but reduced aqueous solubility .
Synthetic Pathways 5-Amino-substituted isoxazoles (e.g., 5-amino-3-methylisoxazole) are prone to cyclization with β-ketoesters or arylidene derivatives, forming fused pyridines . The target compound’s dimethylaminoethyl group likely requires protective strategies during synthesis to prevent undesired side reactions. Pyridyl-substituted isoxazoles, such as the target compound, may necessitate regioselective coupling methods (e.g., Suzuki-Miyaura) for precise substituent placement, unlike simpler methyl or phenyl analogs .
Pharmacological Profile Citrate salts (target compound) offer superior solubility compared to free bases or hydrochloride salts, as seen in . This property is critical for oral or injectable formulations. The dimethylaminoethyl group’s lower steric hindrance compared to diethylamino analogs may enhance interaction with targets like ion channels or GPCRs, where bulkier groups could impede binding .
Biological Activity Compounds with aminoethyl side chains (e.g., target compound) are often explored for CNS activity due to their ability to cross the blood-brain barrier. In contrast, phenyl-substituted derivatives (e.g., 3-(2-(diethylamino)ethyl)-5-phenylisoxazole) may localize in peripheral tissues . The pyridyl group’s basicity could modulate pH-dependent solubility, reducing precipitation in physiological environments compared to neutral methyl or phenyl substituents .
Research Findings and Data
Table 2: Comparative Pharmacokinetic Data (Hypothetical)
| Property | Target Compound | 5-Amino-3-methylisoxazole | 3-(Diethylaminomethyl)-5-methylisoxazole |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 0.5 | 2.4 |
| Aqueous Solubility (mg/mL) | 12.3 | 5.7 | 3.2 |
| Plasma Protein Binding (%) | 85 | 60 | 92 |
| Metabolic Stability (t½) | 4.2 h | 1.5 h | 6.8 h |
Note: Data inferred from structural analogs in and .
Biological Activity
Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a five-membered ring structure containing nitrogen and oxygen atoms, which contributes to its electron-rich nature and potential pharmacological applications. The presence of a dimethylaminoethyl side chain and a pyridine moiety enhances its interaction with biological targets.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound, respectively. The unique combination of functional groups in this compound is responsible for its biological activity.
Biological Activities
Isoxazole derivatives are known for their broad spectrum of biological activities. Below are some key findings regarding the biological effects of this compound:
- Antimicrobial Activity : Research has shown that isoxazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that certain isoxazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Isoxazoles have been investigated for their anti-inflammatory properties. A study indicated that isoxazole compounds could selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. This selectivity suggests potential applications in treating inflammatory diseases.
- Anticancer Potential : Several studies have highlighted the anticancer activity of isoxazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro, particularly in neuroblastoma and melanoma cell lines.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes such as COX-2. Its ability to bind selectively to these enzymes underlies its anti-inflammatory properties.
- Cell Cycle Arrest : Research indicates that certain isoxazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : Isoxazoles may promote apoptosis (programmed cell death) in malignant cells through various signaling pathways.
Case Studies
Several case studies have documented the efficacy of isoxazole derivatives:
- Study on Antimicrobial Activity : A recent investigation reported that a series of substituted isoxazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anti-inflammatory Evaluation : In a controlled study involving carrageenan-induced paw edema in rats, an isoxazole derivative demonstrated a reduction in swelling comparable to standard anti-inflammatory drugs like diclofenac.
- Anticancer Research : A study on neuroblastoma cells revealed that treatment with isoxazole derivatives resulted in a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 20 µM.
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with various isoxazole compounds compared to other heterocycles:
| Compound Type | Biological Activity | Mechanism of Action |
|---|---|---|
| Isoxazole | Antimicrobial, Anti-inflammatory, Anticancer | Enzyme inhibition, Apoptosis induction |
| Pyrazole | Anti-inflammatory | COX inhibition |
| Thiazole | Antimicrobial | Disruption of metabolic pathways |
| Benzimidazole | Anticancer | DNA intercalation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing isoxazole derivatives such as 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)isoxazole citrate?
- Methodological Answer: Isoxazole derivatives are commonly synthesized via cycloaddition or condensation reactions. For example:
- Cycloaddition with Nitro Compounds : Aldehydes react with primary nitro compounds to form isoxazole rings, with intermediates identified via mechanistic studies (e.g., ketone and nitrile oxide intermediates) .
- Condensation with β-Ketoesters : 3-Aminoisoxazoles react with β-ketoesters (e.g., ethyl acetoacetate) to form substituted derivatives, confirmed by IR spectroscopy (e.g., conjugated ester CO peaks at 1660 cm⁻¹) .
- Recent advancements allow selective synthesis of polysubstituted derivatives by modifying reaction conditions (e.g., temperature, catalysts) .
Q. What biological activities are associated with isoxazole derivatives, and how are they screened?
- Methodological Answer: Isoxazole derivatives exhibit diverse activities, including antimicrobial, antioxidant, and anticancer effects. Key screening approaches include:
- Antimicrobial Assays : Compounds are tested against bacterial/fungal strains using agar diffusion or microdilution methods to determine MIC (Minimum Inhibitory Concentration) .
- Antioxidant Evaluation : DPPH radical scavenging and FRAP assays quantify free radical neutralization, with substituents like pyridine rings enhancing activity .
- Enzyme Inhibition Studies : Tyrosinase or glutathione-dependent enzymes (e.g., glutathione reductase) are assayed spectrophotometrically to measure IC₅₀ values and inhibition kinetics .
Q. What spectroscopic techniques are critical for characterizing isoxazole derivatives?
- Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O at 1660 cm⁻¹) and tautomeric forms .
- NMR Spectroscopy : Assigns substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm) and confirms regioselectivity in cycloaddition reactions .
- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns to validate synthetic products .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent groups) influence the biological activity of isoxazole derivatives?
- Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Electron-Withdrawing Groups : Halogens (e.g., 4-chlorophenyl) enhance enzyme inhibition (e.g., uncompetitive inhibition of glutathione reductase) by stabilizing enzyme-substrate interactions .
- Hydrophobic Substituents : Alkyl chains (e.g., 5-methyl groups) improve membrane permeability, critical for anticancer activity via tubulin polymerization inhibition .
- Heterocyclic Moieties : Pyridyl or morpholinyl groups increase hydrogen bonding with targets like HSP90, as seen in NVP-AUY922, a clinical-stage anticancer agent .
Q. What mechanistic insights explain the enzyme inhibition profiles of isoxazole derivatives?
- Methodological Answer: Inhibition mechanisms are elucidated via kinetic assays and molecular docking:
- Competitive Inhibition : 3-(4-Bromophenyl)isoxazole competes with substrates for glutathione-S-transferase (GST) active sites, confirmed by Lineweaver-Burk plots .
- Uncompetitive Inhibition : 3-(4-Chlorophenyl)isoxazole binds exclusively to enzyme-substrate complexes (e.g., glutathione reductase), altering active-site conformation .
- Computational Modeling : Docking studies (e.g., PyMOL) predict interactions with catalytic residues (e.g., Tyr⁴⁸⁰ in tyrosinase) to guide rational design .
Q. How can synthetic methodologies be optimized to improve yield or regioselectivity in isoxazole synthesis?
- Methodological Answer:
- Catalyst Screening : Transition metals (e.g., Cu(I)) promote regioselective cycloadditions between nitriles and alkynes .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in β-ketoester condensations .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 1h) for thermally driven cyclizations, minimizing side products .
Q. How should researchers address contradictions in reported biological activities of isoxazole derivatives?
- Methodological Answer: Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., consistent cell lines for anticancer assays) to enable cross-study comparisons .
- Substituent Positioning : Regioisomeric differences (e.g., 3- vs. 5-substituted pyridyl groups) drastically alter target affinity, necessitating rigorous NMR confirmation .
- Pharmacokinetic Factors : Poor solubility or metabolic instability may reduce in vivo efficacy despite strong in vitro activity. Use ADMET predictions (e.g., SwissADME) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
